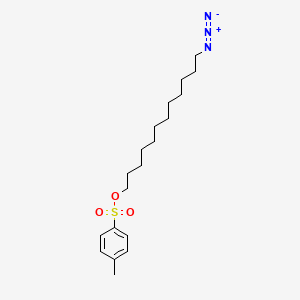
12-azidododecyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-azidododecyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C19H31N3O3S It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with a 12-azidododecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 12-azidododecyl ester typically involves the esterification of toluene-4-sulfonic acid with 12-azidododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of efficient catalysts and dehydrating agents would likely be employed to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
12-azidododecyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or other nucleophiles can be used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Click Chemistry: Copper(I) catalysts and alkynes are used under mild conditions.
Major Products
Amines: From the reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Applications De Recherche Scientifique
12-azidododecyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry: Employed in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid 12-azidododecyl ester primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and can be used to link different molecules together. This reactivity is exploited in click chemistry, where the compound acts as a versatile building block for constructing complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene-4-sulfonic acid: The parent compound, which lacks the azido and dodecyl groups.
12-Azidododecanol: The alcohol precursor used in the synthesis of the ester.
Other Azido Esters: Compounds with similar structures but different alkyl chains or ester groups.
Uniqueness
12-azidododecyl 4-methylbenzenesulfonate is unique due to the presence of both the sulfonic acid ester and the azido group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and materials science .
Propriétés
IUPAC Name |
12-azidododecyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-18-12-14-19(15-13-18)26(23,24)25-17-11-9-7-5-3-2-4-6-8-10-16-21-22-20/h12-15H,2-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVODLMXBKIWGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


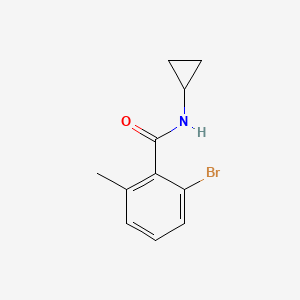
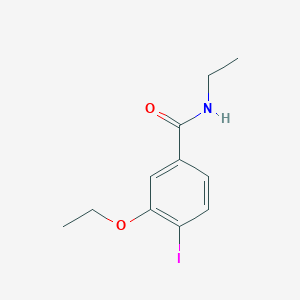
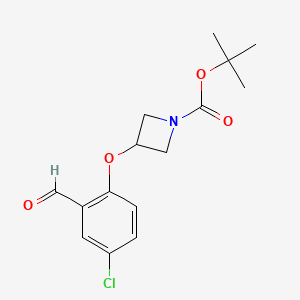
methanone](/img/structure/B8121323.png)

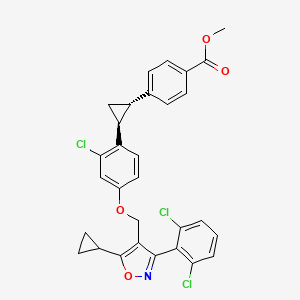
![tert-Butyl (2S)-2-(5-{4-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]phenyl}-1H-imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8121343.png)
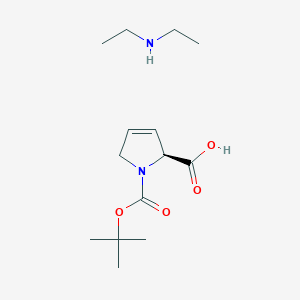
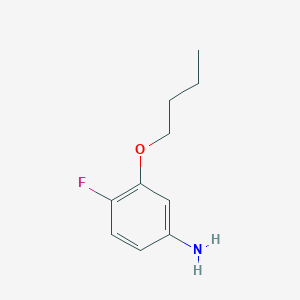
![2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide](/img/structure/B8121370.png)


